molecular formula C16H14BrNO2 B8175625 4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one

4-benzyl-9-bromo-3,4-dihydro-1,4-benzoxazepine-5 (2H)-one

Cat. No. B8175625
M. Wt: 332.19 g/mol
InChI Key: BJGYOZXJQDMLBW-UHFFFAOYSA-N
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Patent
US08247403B2

Procedure details

To a solution of N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide (11.4 g, 32.4 mmol) in N,N-dimethylformamide (160 ml) was added under ice-cooling sodium hydride (60%, 1.68 g, 42.1 mmol), and the mixture was stirred under ice-cooling for 1 hr. The reaction mixture was poured into ice water, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to give the desired product (8.08 g, 74.8%) as an oil.
Name
N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:19][CH2:20][OH:21])[C:9](=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[C:11]=1F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+]>CN(C)C=O>[CH2:1]([N:8]1[C:9](=[O:18])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[C:11]=2[O:21][CH2:20][CH2:19]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
N-benzyl-3-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide
Quantity
11.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(C1=C(C(=CC=C1)Br)F)=O)CCO
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.68 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCOC2=C(C1=O)C=CC=C2Br
Measurements
Type Value Analysis
AMOUNT: MASS 8.08 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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